molecular formula C9H12ClNO2S B6265939 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride CAS No. 894413-87-7

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride

Cat. No.: B6265939
CAS No.: 894413-87-7
M. Wt: 233.72 g/mol
InChI Key: UHEJEDDDHQDWRR-UHFFFAOYSA-N
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Description

2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is a modified amino acid derivative featuring a sulfanyl (thiol) group at the para position of the phenyl ring. This compound is of interest in pharmaceutical and chemical research due to the unique reactivity of the thiol group, which enables participation in disulfide bond formation, metal chelation, and redox reactions. The thiol substituent distinguishes it from halogenated, esterified, or heteroaromatic derivatives discussed below .

Properties

CAS No.

894413-87-7

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-amino-3-(4-sulfanylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-1-3-7(13)4-2-6;/h1-4,8,13H,5,10H2,(H,11,12);1H

InChI Key

UHEJEDDDHQDWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S.Cl

Purity

93

Origin of Product

United States

Preparation Methods

Michael Addition with Thiol-Containing Acrylates

A plausible route involves a Michael addition between a thiol-containing acrylate derivative and an ammonia source. This method mirrors the one-pot synthesis described for 3-(2-oxocyclopentyl)-propionic acid derivatives, albeit with modifications to accommodate the phenylthiol group:

  • Protection of Thiol Group : To prevent oxidation or undesired side reactions, the -SH group is protected as a disulfide (-S-S-) or trityl ether (-S-Tr) before synthesis.

  • Conjugate Addition : A protected 4-sulfanylphenyl acrylate reacts with morpholine or another amine source under acidic catalysis (e.g., p-toluenesulfonic acid) to form the β-amino ester.

  • Deprotection and Hydrolysis : The ester is hydrolyzed to the carboxylic acid, followed by thiol deprotection under reducing conditions (e.g., dithiothreitol for disulfides).

  • Salt Formation : Treatment with HCl yields the hydrochloride salt.

Key Considerations :

  • Solvent choice (toluene or dimethylformamide) impacts reaction efficiency.

  • Yields may decrease compared to cyclopentanone-based syntheses (~90%) due to steric hindrance from the aromatic ring.

Reductive Amination of 4-Sulfanylphenylpyruvic Acid

This method leverages reductive amination to introduce the amino group:

  • Synthesis of 4-Sulfanylphenylpyruvic Acid :

    • Friedel-Crafts acylation of thioanisole (4-methylthiophenyl) with chloroacetyl chloride, followed by oxidation to the ketone.

    • Demethylation of the thioether (-SMe) to -SH using HBr/AcOH.

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride to form the racemic amino acid.

  • Resolution and Salt Formation : Chiral chromatography separates enantiomers, followed by HCl treatment.

Advantages :

  • Avoids protection/deprotection steps for the thiol group.

  • Compatible with scalable industrial processes.

Limitations :

  • Low stereoselectivity necessitates enantiomer separation.

Solid-Phase Peptide Synthesis (SPPS)

For small-scale, high-purity production, SPPS offers precise control:

  • Resin Functionalization : A Wang resin is loaded with Fmoc-protected 4-sulfanylphenylalanine.

  • Deprotection and Coupling : Sequential removal of Fmoc groups and coupling with protected amino acids (if needed).

  • Cleavage and Isolation : TFA cleavage releases the free amino acid, which is precipitated as the hydrochloride salt.

Applications :

  • Ideal for research-scale synthesis requiring enantiopure material.

  • Limited by cost and scalability.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityKey Challenges
Michael Addition~70–85LowHighThiol protection, side reactions
Reductive Amination~60–75ModerateModerateRacemization, oxidation risks
SPPS~90–95HighLowCost, resin functionalization

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Michael additions but may destabilize thiols.

  • Reflux conditions (~80–110°C) accelerate conjugate additions but risk thiol oxidation without inert atmospheres.

Catalytic Systems

  • p-Toluenesulfonic acid effectively catalyzes cyclocondensations in one-pot syntheses.

  • Palladium catalysts enable coupling reactions for introducing sulfanyl groups but require rigorous anhydrous conditions.

Industrial Scalability and Optimization

Continuous Flow Synthesis

Adapting the one-pot method into a continuous flow system could mitigate thiol oxidation by reducing reaction time. Key parameters:

  • Residence time: <30 minutes.

  • In-line purification via ion-exchange resins to isolate intermediates.

Green Chemistry Approaches

  • Biocatalytic routes : Using transaminases or thioesterases to enantioselectively form the amino acid backbone.

  • Solvent recycling : Toluene recovery reduces waste in large-scale batches .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating derivatives with tailored properties.

Biology

The compound plays a crucial role in biological studies , particularly in enzyme inhibition and protein interactions. It can modulate the activity of enzymes due to its ability to form hydrogen bonds through its amino group and participate in redox reactions via the sulfanyl group. This property is exploited in studies examining metabolic pathways and protein dynamics .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential . Preliminary studies suggest its efficacy in treating certain diseases by acting on specific biological targets. Research has focused on its role as an enzyme inhibitor, which could lead to novel treatments for conditions like cancer or metabolic disorders .

Industry

The industrial applications include its use in the production of pharmaceuticals and other chemical products. The compound's unique properties allow it to be integrated into various formulations aimed at enhancing drug efficacy and stability.

Case Studies

Case Study 1: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on specific enzymes demonstrated a promising IC50 value indicative of its potential as a therapeutic agent. The study utilized kinetic assays to evaluate enzyme activity in the presence of varying concentrations of the compound, revealing significant inhibition at micromolar levels.

Case Study 2: Protein Interaction Studies
Another study focused on the interaction of this compound with target proteins involved in metabolic pathways. Using surface plasmon resonance (SPR), researchers quantified binding affinities, providing insights into how structural features influence protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences solubility, stability, and reactivity. Key comparisons include:

2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid Hydrochloride
  • Substituent : Methylsulfanyl (-SCH₃) at the 4-position.
  • However, the thioether linkage is less reactive than a free thiol, reducing susceptibility to oxidation .
2-Amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride
  • Substituent : Chlorine at the 2-position.
  • Molecular Formula: C₉H₁₁Cl₂NO₂; MW: 236.10 g/mol.
  • Properties : The electron-withdrawing chlorine atom increases acidity of the carboxylic acid and may reduce solubility in polar solvents. Steric hindrance at the ortho position could affect binding interactions in biological systems .
2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride
  • Substituent : Chlorine at 2- and 5-positions.
  • Molecular Formula: C₉H₁₀Cl₃NO₂; MW: 270.54 g/mol.
  • Properties: Increased lipophilicity and molecular weight compared to mono-chlorinated analogs. The dichloro substitution may enhance metabolic stability but reduce aqueous solubility .
Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride
  • Substituent : Fluorine at the 4-position; methyl ester.
  • Molecular Formula: C₁₀H₁₃ClFNO₂; MW: 233.67 g/mol.
  • Properties: The ester group increases lipophilicity, favoring passive diffusion across biological membranes.

Functional Group Modifications

Ethynyl Substituent: (S)-2-Amino-3-(4-ethynylphenyl)propanoic Acid Hydrochloride
  • Substituent : Ethynyl (-C≡CH) at the 4-position.
  • CAS : 188640-63-3.
  • Properties : The rigid, linear ethynyl group facilitates π-π stacking and alkyne-specific reactions (e.g., click chemistry). However, the terminal alkyne may pose stability challenges under acidic conditions .
Pyridinyl Heterocycle: (S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride
  • Substituent : Pyridine ring replaces phenyl.
  • Properties : The nitrogen atom in pyridine introduces basicity, improving water solubility. The dihydrochloride salt form further enhances solubility, making it suitable for aqueous formulations .
Benzoyl Substituent: 4-Benzoyl-D,L-phenylalanine Hydrochloride
  • Substituent : Benzoyl (-COC₆H₅) at the 4-position.
  • CAS : 163679-36-4.

Tabulated Comparison of Key Parameters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Sulfanyl (-SH) Not Provided ~230–270 (estimated) High reactivity (thiol), oxidation-sensitive
4-Methylsulfanyl Analog 4-SCH₃ Not Provided Not Provided Enhanced lipophilicity, reduced oxidation
2-Chloro Analog 2-Cl C₉H₁₁Cl₂NO₂ 236.10 Increased acidity, steric hindrance
2,5-Dichloro Analog 2,5-Cl₂ C₉H₁₀Cl₃NO₂ 270.54 High lipophilicity, metabolic stability
4-Fluoro Methyl Ester 4-F, COOCH₃ C₁₀H₁₃ClFNO₂ 233.67 Ester improves membrane permeability
4-Ethynyl Analog 4-C≡CH Not Provided Not Provided Click chemistry utility, rigid structure
Pyridinyl Analog Pyridin-4-yl Not Provided Not Provided High water solubility, dihydrochloride salt
4-Benzoyl Analog 4-COC₆H₅ Not Provided Not Provided Bulky substituent, metabolic alterations

Biological Activity

2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride, often referred to as a phenylalanine derivative, is a compound of significant interest in biochemical and pharmacological research. Its unique structure contributes to various biological activities, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11NO5S
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 4341105

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and influence metabolic pathways. The compound may also exhibit antioxidant properties due to the presence of the sulfanyl group, which can scavenge free radicals.

Neuroprotective Effects

Research has indicated that derivatives of 2-amino-3-(4-sulfanylphenyl)propanoic acid may have neuroprotective effects. A study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of glutamate receptors and inhibition of excitotoxicity .

Antioxidant Properties

The sulfanyl group in the structure contributes to its antioxidant capabilities. In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting its potential role in protecting against diseases characterized by oxidative damage .

Anti-inflammatory Activity

Preliminary investigations suggest that 2-amino-3-(4-sulfanylphenyl)propanoic acid may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in macrophage cultures, indicating a possible mechanism for its therapeutic use in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Case Studies

  • Neuroprotection in Cell Models :
    A study utilized primary neuronal cell cultures exposed to oxidative stress. Treatment with this compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
  • Inflammation Modulation :
    In a murine model of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves condensation of 4-sulfanylbenzaldehyde with appropriate amino acid precursors under acidic conditions. For analogs like (S)-2-amino-3-(4-ethynylphenyl)propanoic acid hydrochloride, chiral resolution or asymmetric catalysis may be required to achieve enantiopurity . Reaction parameters (temperature, pH, solvent polarity) must be optimized to avoid side reactions, such as oxidation of the sulfanyl group. Purity verification via HPLC (≥98% as in ) is critical post-synthesis .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm aromatic protons (δ 6.8–7.5 ppm) and sulfur-related shifts. Mass spectrometry (MS) can validate molecular weight (e.g., C₉H₁₂ClNO₂S, theoretical m/z ~257.7). Infrared (IR) spectroscopy identifies functional groups (e.g., -SH stretch ~2550 cm⁻¹). Compare spectral data with structurally related compounds, such as 2-amino-3-(4-hydroxyphenyl)propanoic acid derivatives .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize oxidation of the sulfanyl group. For similar hydrochlorides (e.g., 2-amino-3-(2-chlorophenyl)propanoic acid hydrochloride), stability studies suggest avoiding moisture and high temperatures .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., -SH vs. -OH or -Cl) affect the compound’s reactivity and biological activity?

  • Methodological Answer: Comparative studies on analogs (e.g., 4-hydroxyphenyl or 4-chlorophenyl variants) reveal that electron-donating groups (-OH) enhance solubility but reduce electrophilic reactivity, while electron-withdrawing groups (-Cl) increase stability but may hinder nucleophilic interactions . The sulfanyl group (-SH) introduces redox activity, necessitating electrochemical assays (e.g., cyclic voltammetry) to assess disulfide formation potential .

Q. What computational models are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) can model interactions with enzymes like cysteine proteases. Parameterize sulfur’s van der Waals radius and partial charges using data from analogs, such as 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ion affinity) reported for similar compounds?

  • Methodological Answer: Discrepancies in ion affinity (e.g., Na⁺ binding energy for 2-amino-3-(4-hydroxyphenyl)propanoic acid at 201 kJ/mol ) may arise from experimental setups (CIDC vs. ECD). Replicate studies using standardized conditions (e.g., gas-phase ion clustering) and cross-reference with high-level ab initio calculations (e.g., MP2/cc-pVTZ) .

Key Considerations for Experimental Design

  • Synthetic Challenges : Protect the sulfanyl group during synthesis using trityl or acetamidomethyl (Acm) groups, followed by deprotection under mild conditions (e.g., TFA/water) .
  • Analytical Pitfalls : Avoid over-reliance on single spectroscopic methods; confirm disulfide formation via LC-MS/MS fragmentation patterns .
  • Biological Assays : Pre-treat cell cultures with antioxidants (e.g., ascorbate) to isolate the compound’s redox effects from exogenous oxidative stress .

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